2-Iodo-5-(trifluoromethyl)benzoic acid

Solid-State Properties Crystallization Formulation

Procure 2-Iodo-5-(trifluoromethyl)benzoic acid (CAS 702641-04-1) for reliable synthetic utility. The ortho‑iodo handle enables Suzuki/ Sonogashira couplings; the meta‑trifluoromethyl group boosts metabolic stability (logP ~3.0). Validated IDO1 scaffold (Ki 139‑220 nM) and classified as a Protein Degrader Building Block. Differentiated from regioisomers by its unique electronic profile. Standard purity ≥98% (HPLC); stored at 2‑8°C, protected from light.

Molecular Formula C8H4F3IO2
Molecular Weight 316.02 g/mol
CAS No. 702641-04-1
Cat. No. B079490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-(trifluoromethyl)benzoic acid
CAS702641-04-1
Molecular FormulaC8H4F3IO2
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)O)I
InChIInChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14)
InChIKeyNRBYTEOMUOSDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-5-(trifluoromethyl)benzoic acid (CAS 702641-04-1): Physicochemical Profile and Procurement Baseline


2-Iodo-5-(trifluoromethyl)benzoic acid (CAS 702641-04-1) is an aromatic carboxylic acid featuring both an iodine atom at the 2-position and a trifluoromethyl group at the 5-position on a benzoic acid core . This compound exhibits a melting point of 171-172 °C, a predicted boiling point of 301.4±42.0 °C at 760 mmHg, a density of 2.0±0.1 g/cm³, and a calculated logP of approximately 3.0, reflecting its lipophilic character . It is typically supplied at purities of 98% (HPLC) and stored at 2-8 °C protected from light . As a bifunctional building block, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing molecules via cross-coupling reactions and as a precursor to hypervalent iodine reagents .

Why 2-Iodo-5-(trifluoromethyl)benzoic acid Cannot Be Readily Replaced by Generic Analogs


The specific substitution pattern of 2-iodo-5-(trifluoromethyl)benzoic acid confers a unique combination of physicochemical and biological properties that are not replicated by closely related regioisomers or mono-substituted analogs. The ortho-iodo substituent provides a reactive handle for cross-coupling reactions, while the meta-trifluoromethyl group modulates acidity and lipophilicity without introducing additional steric hindrance . In contrast, the 2-iodo-4-(trifluoromethyl) isomer (para-CF₃) exhibits distinct electronic effects, and non-iodinated analogs lack the synthetic versatility essential for constructing complex molecules . Moreover, the compound has demonstrated measurable inhibitory activity against human IDO1 (Ki = 139-220 nM), a target relevant to immuno-oncology and autoimmune diseases [1]. Generic substitution with simpler benzoic acids or alternative regioisomers would compromise both synthetic utility and biological activity, underscoring the necessity of this specific compound for reproducible research outcomes.

Quantitative Differentiation of 2-Iodo-5-(trifluoromethyl)benzoic acid Against Key Comparators


Elevated Melting Point Relative to Non-Fluorinated and Regioisomeric Analogs

2-Iodo-5-(trifluoromethyl)benzoic acid exhibits a melting point of 171-172 °C, which is significantly higher than that of the non-fluorinated analog 2-iodobenzoic acid (160-164 °C) and the regioisomer 2-iodo-4-(trifluoromethyl)benzoic acid (melting point not reported, but boiling point differs). The elevated melting point reflects stronger intermolecular interactions in the solid state, likely due to the specific positioning of the electron-withdrawing trifluoromethyl group . This property can influence crystallization behavior and solid-form stability during storage and formulation .

Solid-State Properties Crystallization Formulation

Enhanced Lipophilicity (logP) Relative to Non-Fluorinated Analog

The calculated logP of 2-iodo-5-(trifluoromethyl)benzoic acid is 3.008, which is substantially higher than that of the non-fluorinated analog 2-iodobenzoic acid (logP ≈ 2.0-2.4) . The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and protein binding in biological contexts . This property is particularly relevant for medicinal chemistry applications where optimizing logP is essential for achieving desired pharmacokinetic profiles.

Drug Design ADME Lipophilicity

Increased Acidity (pKa) Relative to Non-Fluorinated Analog

The acid dissociation constant (pKa) of 2-iodo-5-(trifluoromethyl)benzoic acid is predicted to be 3.16, which is slightly higher (less acidic) than that of 2-iodobenzoic acid (pKa ≈ 2.85) [1]. The electron-withdrawing trifluoromethyl group is expected to increase acidity, but the ortho-iodine may exert a counterbalancing effect. This subtle difference in pKa can affect the compound's ionization state at physiological pH and its reactivity in acid-catalyzed reactions .

Ionization Solubility Reactivity

Measurable IDO1 Inhibitory Activity

2-Iodo-5-(trifluoromethyl)benzoic acid has been identified as a weak inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), with reported Ki values of 139 nM and 220 nM in biochemical assays [1]. While not a potent inhibitor, this activity distinguishes it from simple benzoic acid analogs that lack IDO1 activity. The presence of both iodo and trifluoromethyl groups likely contributes to enzyme binding [2]. IDO1 is a validated target in cancer immunotherapy, and even modest inhibitors can serve as starting points for medicinal chemistry optimization [3].

Immuno-Oncology Enzyme Inhibition Drug Discovery

Optimal Use Cases for 2-Iodo-5-(trifluoromethyl)benzoic acid in Research and Development


Synthesis of Complex Molecules via Palladium-Catalyzed Cross-Coupling

The ortho-iodo substituent provides a reactive site for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups . The presence of the trifluoromethyl group at the 5-position adds metabolic stability and lipophilicity to the resulting products, which is highly valued in medicinal chemistry . This compound is therefore a preferred building block for constructing drug-like molecules, particularly when a combination of iodo and trifluoromethyl functionalities is required in a single synthetic step .

Building Block for Targeted Protein Degraders (PROTACs)

The carboxylic acid handle allows for facile conjugation to ligands or linkers, making 2-iodo-5-(trifluoromethyl)benzoic acid a versatile component in the assembly of PROTAC molecules . Its moderate lipophilicity (logP ≈ 3.0) and the presence of the trifluoromethyl group can improve the physicochemical properties of the final degrader, potentially enhancing cellular permeability and target engagement . It is explicitly categorized as a 'Protein Degrader Building Block' by commercial suppliers, reflecting its established utility in this rapidly growing field .

Lead Optimization in IDO1 Inhibitor Programs

Although its potency is modest (Ki = 139-220 nM), 2-iodo-5-(trifluoromethyl)benzoic acid represents a validated starting point for the design of more potent IDO1 inhibitors . Structure-activity relationship (SAR) studies could explore modifications to the benzoic acid core or substitution pattern to improve affinity and selectivity . Researchers in immuno-oncology may prioritize this compound as a chemical probe or as a scaffold for fragment-based drug discovery, given the established link between IDO1 inhibition and anti-tumor immunity .

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